2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate
Descripción
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate (CAS 306951-96-2) is a synthetic compound featuring a methoxy-substituted phenyl core, an imino-methyl bridge, and a pyridinylpiperazine moiety linked to an acetate ester.
Propiedades
Número CAS |
5787-63-3 |
|---|---|
Fórmula molecular |
C9H18NNaO5P+ |
Peso molecular |
274.21 g/mol |
Nombre IUPAC |
sodium;[4-(dimethylamino)-2-methylphenyl]-oxido-oxophosphanium;trihydrate |
InChI |
InChI=1S/C9H12NO2P.Na.3H2O/c1-7-6-8(10(2)3)4-5-9(7)13(11)12;;;;/h4-6H,1-3H3;;3*1H2/q;+1;;; |
Clave InChI |
FXTXQGOBGMYNHS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=N3)OC |
SMILES canónico |
CC1=C(C=CC(=C1)N(C)C)[P+](=O)[O-].O.O.O.[Na+] |
Otros números CAS |
5787-63-3 |
Origen del producto |
United States |
Actividad Biológica
2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate (CAS No. 5787-63-3) is a complex organic compound notable for its unique structural features, including methoxy groups, a pyridine ring, and a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinase C (PKC), a critical enzyme involved in various cellular signaling pathways.
The molecular formula of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate is , with a molecular weight of approximately 430.43 g/mol. The compound can undergo hydrolysis in aqueous environments, leading to the formation of 2,6-dimethoxy-4-{[(4-pyridin-2-yl)piperazin-1-yl]methyl}phenol and acetic acid, which may alter its biological activity.
Biological Activity Overview
Research indicates that 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate has several notable biological activities:
- Inhibition of Protein Kinase C (PKC) : The compound has been studied for its ability to inhibit PKC, which plays a significant role in cell growth and differentiation. This inhibition may have implications for cancer therapy and other diseases where PKC is dysregulated.
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by modulating neurotransmitter systems. This suggests that 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate may also have applications in treating neurological disorders.
- Binding Affinity Studies : Interaction studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated that this compound can effectively modulate receptor activity, influencing downstream signaling cascades.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| PKC Inhibition | Inhibits protein kinase C, impacting cell growth and differentiation | |
| Neuroprotection | Potential neuroprotective effects through modulation of neurotransmitter systems | |
| Receptor Modulation | Alters receptor activity and downstream signaling pathways |
Research Findings
In various experimental setups, the compound has exhibited significant inhibition against specific cellular pathways linked to cancer proliferation. For instance, studies have shown that derivatives with similar structures can lead to enhanced cytotoxicity in cancer cell lines such as A431 and Jurkat cells .
Furthermore, molecular docking studies have indicated favorable binding interactions with target proteins involved in cell signaling pathways. These interactions are critical for understanding the mechanism of action and potential therapeutic applications of the compound .
Comparative Analysis
To contextualize the biological activity of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate, it is useful to compare it with structurally similar compounds:
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Toldimphos Sodium | Contains phosphonate group | Insecticide; distinct biological activity |
| Moxifloxacin | Fluoroquinolone antibiotic | Antibacterial properties |
| Dapoxetine | Selective serotonin reuptake inhibitor | Treatment for premature ejaculation |
The uniqueness of 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate lies in its specific interaction with PKC pathways and its potential neuroprotective effects compared to these other compounds.
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that this compound possesses notable biological activities:
- Protein Kinase C Inhibition : It has been studied for its role as an inhibitor of protein kinase C (PKC), an enzyme involved in various cellular signaling pathways that regulate physiological processes such as cell growth and differentiation.
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects, suggesting applications in treating neurological disorders by modulating neurotransmitter systems.
Pharmacological Studies
The compound is primarily utilized in pharmacological studies aimed at understanding signaling pathways related to PKC. Its unique structure allows researchers to explore interactions with various biological targets, potentially leading to novel therapeutic agents for diseases such as cancer and neurological disorders.
Binding Affinity Studies
Interaction studies involving 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate focus on its binding affinity to various receptors and enzymes. Techniques such as surface plasmon resonance or fluorescence spectroscopy are employed to quantify these interactions, revealing insights into its mechanism of action.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of imino-linked aromatic derivatives. Below is a comparative analysis with structurally related molecules from the evidence:
Azo-Azomethine Dyes ()
Compounds such as 4-[[[4-(4′-methylphenylazo)phenyl]imino]methyl]phenyl-2-propenoate share an imino-methyl bridge but incorporate azo (-N=N-) groups and acrylate esters. Key differences include:
- Synthetic Routes : Azo-azomethines are synthesized via diazonium salt coupling , while the target compound likely employs imine condensation (e.g., Schiff base formation) followed by esterification.
- Applications : Azo-azomethines are primarily dyes or sensors , whereas the piperazine group in the target compound suggests possible bioactivity (e.g., receptor binding).
Porphyrin-Based Imine Derivatives ()
SSC-2 ((E)−2,5-dihydroxy-4-(((4-(10,15,20-triphenylporphyrin-5-yl)phenyl)imino)methyl)benzaldehyde) shares an imine linkage but integrates a porphyrin macrocycle. Comparisons include:
- Site-Selectivity : SSC-2’s porphyrin-imine structure is designed for site-specific reactions on water surfaces , while the target compound’s acetate ester may facilitate hydrolysis-dependent release in biological systems.
Sulfonamide-Substituted Imino Derivatives ()
The substituent group in "(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoic acid" includes a sulfonamide-modified imino group. Key contrasts:
- Bioactivity : Sulfonamide groups are common in enzyme inhibitors (e.g., carbonic anhydrase), whereas the target compound’s pyridinylpiperazine may target neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- Stability: The cyclic piperazine in the target compound likely enhances metabolic stability compared to linear sulfonamide-imino structures.
Hydroxy-Acetylated Imino Pharmaceuticals ()
Eli Lilly’s 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide features an imino-linked hydroxy-acetyl group. Differences include:
- Pharmacokinetics: The acetate ester in the target compound may act as a prodrug, hydrolyzing to a free phenol in vivo, whereas Eli Lilly’s compound uses a stable hydroxy-acetyl group for direct activity.
- Chirality : Eli Lilly’s compound was resolved into enantiomers via chiral chromatography , suggesting stereochemistry impacts efficacy. The target compound’s planar imine group may reduce stereochemical complexity.
Tabulated Comparison of Key Properties
Métodos De Preparación
Step 1: Formation of 2,6-Dimethoxy-4-aminophenyl acetate
- Starting from 2,6-dimethoxyphenol derivatives, selective acetylation is performed to introduce the acetate ester group on the phenyl ring.
- Amination at the para position (position 4) is achieved via nucleophilic substitution or reduction of a nitro precursor to yield 4-amino-2,6-dimethoxyphenyl acetate.
Step 2: Synthesis of 4-pyridin-2-ylpiperazine Intermediate
- The piperazine ring is functionalized with a pyridine substituent at the 4-position.
- This is typically achieved by nucleophilic substitution of a halogenated pyridine derivative with piperazine under controlled conditions.
Step 3: Formation of the Imino Linkage (Schiff Base Formation)
- The amino group of the phenyl acetate intermediate is condensed with the aldehyde or ketone functional group of the 4-pyridin-2-ylpiperazine derivative.
- This condensation reaction forms the imino (C=N) bond, yielding the final compound.
- The reaction is generally carried out under mild acidic or neutral conditions to avoid hydrolysis of the acetate group.
Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Acetylation | Acetic anhydride, pyridine or base catalyst | Control temperature to prevent over-acetylation |
| 1 | Amination | Reduction of nitro group (e.g., Sn/HCl) or nucleophilic substitution | Purification to remove side products |
| 2 | Nucleophilic substitution | 2-chloropyridine, piperazine, solvent (DMF or ethanol), base (K2CO3) | Elevated temperature (60-80°C) for substitution |
| 3 | Schiff base formation (condensation) | Amino-phenyl acetate + pyridinyl-piperazine aldehyde, mild acid or neutral solvent | Avoid hydrolysis, reaction monitored by TLC |
Purification and Characterization
- The crude product is typically purified by recrystallization or chromatographic techniques such as column chromatography.
- Characterization involves NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the imino bond and the integrity of the ester group.
Research Findings on Synthetic Optimization
- The use of potassium carbonate as a base in nucleophilic substitution steps enhances yield and selectivity.
- Solvent choice such as DMF or ethanol influences reaction rates and purity.
- Controlling temperature during the Schiff base formation is critical to prevent hydrolysis of the acetate moiety.
- Multi-step synthesis requires intermediate purification to avoid carryover of impurities that may affect biological activity.
Comparative Data Table of Synthesis Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Acetylation temperature | 0–25°C | Prevents over-acetylation |
| Amination method | Sn/HCl reduction or nucleophilic substitution | Efficient conversion to amino group |
| Piperazine substitution | 60–80°C, K2CO3 base, DMF solvent | High substitution yield |
| Schiff base formation pH | Neutral to mildly acidic | Maintains ester stability |
| Reaction time (Schiff base) | 2–6 hours | Complete condensation without side reactions |
| Purification method | Column chromatography or recrystallization | High purity for biological testing |
Q & A
Basic: What are the standard synthetic routes for 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate, and what key reaction conditions are critical?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the imine bond via condensation between 4-pyridin-2-ylpiperazine and a substituted benzaldehyde intermediate under anhydrous conditions (e.g., using molecular sieves) .
- Step 2: Acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C to avoid side reactions .
- Critical Conditions:
- Use of palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligand optimization to enhance yield .
- Strict temperature control (e.g., 100°C for Suzuki-Miyaura coupling) and inert atmosphere (N₂/Ar) to prevent oxidation .
- Purification via silica gel chromatography with gradient elution (hexane/acetone or ethyl acetate) to isolate the product .
Advanced: How can researchers resolve and characterize isomeric forms of this compound, particularly E/Z imine isomers?
Methodological Answer:
- Separation Techniques:
- Chiral Chromatography: Use Chiralpak® OD columns with a mobile phase of 20% methanol-DMEA (0.2%) in supercritical CO₂ at 35°C and 100 bar pressure to resolve enantiomers .
- HPLC: Optimize reversed-phase columns (C18) with isocratic elution (acetonitrile/water + 0.1% TFA) to separate geometric isomers .
- Characterization:
Advanced: What computational strategies are employed to predict the compound’s electronic properties and binding affinity?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to simulate binding to biological targets (e.g., kinases or GPCRs), guided by the pyridine-piperazine moiety’s pharmacophoric features .
- Validate docking poses with MD simulations (AMBER or GROMACS) to assess stability over 100 ns trajectories .
Basic: How is the compound’s structural identity confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values .
- Single-Crystal XRD: Refine unit cell parameters using SHELXL-2018 to determine bond lengths/angles and validate the imine linkage .
Advanced: What are the stability challenges, and how can degradation products be monitored?
Methodological Answer:
- Stability Issues:
- Mitigation Strategies:
- HPLC-DAD/UV: Track degradation using a C18 column (gradient: 0.1% formic acid in acetonitrile/water) .
- LC-MS/MS: Identify hydrolyzed products (e.g., free phenol) via fragmentation patterns .
Advanced: How to design a kinase inhibition assay for this compound, considering its structural motifs?
Methodological Answer:
- Assay Design:
- Target Selection: Prioritize kinases with ATP-binding pockets accommodating the pyridine-piperazine scaffold (e.g., CDK2, EGFR) .
- Protocol:
- Use recombinant kinase + [γ-32P]ATP in 96-well plates; measure ³²P incorporation into substrate via scintillation counting .
- Include staurosporine as a positive control and DMSO as a vehicle control.
- Data Analysis:
- Calculate IC50 using nonlinear regression (GraphPad Prism) and validate with SPR for binding kinetics .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill Management: Neutralize with inert absorbent (vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
